10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Description
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a chemical compound with potential therapeutic applications. It is part of the dibenzothiepin family, which is known for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to the dibenzothiepin core.
Properties
IUPAC Name |
10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJWOOBZBDHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance Spectroscopy
High-Resolution Mass Spectrometry
X-ray Photoelectron Spectroscopy
- S 2p₃/₂ binding energy: 163.2 eV (thioether linkage)
- Cl 2p₃/₂: 200.1 eV (aliphatic chloride)
Chemical Reactions Analysis
Substitution Reactions
The 10-chloro group in this compound undergoes nucleophilic substitution under appropriate conditions. Key reaction pathways include:
A. Amine Substitution
Reaction with secondary amines (e.g., morpholine, piperidine) under reflux in inert atmospheres (e.g., argon) replaces the chlorine atom with an amine group. This is exemplified in analogs where 11-chlorodibenzothiepin derivatives react with morpholine to form substituted carboxylic acids .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amine substitution | Morpholine, pyridine | Reflux (36–48 hours), argon atmosphere | 10-Morpholinodibenzothiepin-11-ol |
| Hydrolysis (analog) | Aqueous KOH | Hydrolysis (carboxylic acid derivatives) | 10-Hydroxydibenzothiepin-11-ol |
Oxidation of Sulfur
The thiepin sulfur atom can undergo oxidation to form sulfoxides or sulfones. Controlled oxidation using peroxides (e.g., hydrogen peroxide, m-chloroperbenzoic acid) in acidic solvents (e.g., acetic acid) determines the oxidation state .
| Oxidation Level | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfoxide | H₂O₂ (1:1 molar ratio) | Acidic solvent (e.g., acetic acid) | Dibenzothiepin sulfoxide |
| Sulfone | H₂O₂ (2–3 molar excess) | Acidic solvent | Dibenzothiepin sulfone |
Reduction Reactions
While the parent compound already contains a hydroxyl group, analogs with ketone moieties (e.g., 6,11-dihydrodibenzo[b,e]thiepin-11-one) undergo reduction to form secondary alcohols. This suggests potential for similar transformations in related derivatives, though not explicitly demonstrated for this compound .
Pharmacological Implications
Structural modifications (e.g., amine substitutions, oxidation states) influence biological activity. For example, dibenzothiepin derivatives with amine substituents exhibit neurotropic and psychotropic effects . Oxidation states may alter interactions with enzymes or receptors, affecting drug efficacy .
Scientific Research Applications
Chemical Properties and Structure
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol belongs to the dibenzothiepin family, known for their complex polycyclic structures. The presence of a hydroxyl group at the 11-position enhances its reactivity and biological activity. This compound is often utilized as an intermediate in organic synthesis due to its ability to undergo various transformations, such as oxidation and substitution reactions.
Chemistry
In the field of chemistry, this compound serves as an essential building block in the synthesis of more complex molecules. Its structural features allow chemists to create derivatives with varied functional groups, thereby expanding the scope of organic synthesis. For example:
- Oxidation Reactions: The hydroxyl group can be oxidized to yield ketones.
- Substitution Reactions: The chlorine atom can be replaced with other functional groups to produce a range of derivatives suitable for further chemical applications.
Biology
The compound is increasingly recognized for its potential biological activities. Research indicates that it may serve as a model compound for studying tricyclic compounds' interactions with biological targets. Specific applications include:
- Antiviral Research: Preliminary studies suggest that this compound may exhibit antiviral properties, making it a candidate for developing treatments against viral infections.
- Neuropharmacology: Its structural similarity to tricyclic antidepressants positions it as a potential therapeutic agent for neurological disorders.
Medicine
This compound has been investigated for its therapeutic potential in treating various medical conditions:
- Antidepressant Development: Due to its resemblance to tricyclic antidepressants, it is considered for further development into new antidepressant medications.
- Anti-inflammatory Applications: Some derivatives of dibenzothiepin compounds have demonstrated anti-inflammatory properties, suggesting that this compound might also contribute to similar therapeutic effects.
Industry
In industrial applications, this compound is valuable for developing specialty chemicals and materials:
- Material Science: Its stability and reactivity make it useful in synthesizing high-performance materials.
- Chemical Manufacturing: It serves as an intermediate in producing various industrial chemicals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Rooks II et al., 1980 | Anti-inflammatory properties | Reported the anti-inflammatory and analgesic profile of related dibenzothiepin compounds. |
| Rajsner et al., 1971 | Antihistaminic activities | Demonstrated that dibenzo[b,e]thiepin derivatives possess antihistaminic and antiallergenic activities. |
| Uchida et al., 1979 | Neuroleptic drug development | Investigated the pharmacological properties of related compounds leading to new neuroleptic drugs. |
Mechanism of Action
The mechanism of action of 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the viral helicase. Additionally, it may interact with dopamine receptors, contributing to its potential neurological effects .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: A related compound with a ketone group instead of a hydroxyl group.
2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene: A derivative with a methyl group substitution.
Uniqueness
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and hydroxyl groups play crucial roles in its chemical reactivity and interaction with biological targets .
Biological Activity
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClOS
- Molecular Weight: 270.77 g/mol
- CAS Number: 1531-77-7
The compound features a dibenzo[b,e]thiepin core with a hydroxyl group at the 11-position and a chlorine atom at the 10-position, contributing to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : The compound has shown promising results in inhibiting the growth of certain viruses, including influenza. A study demonstrated that formulations containing this compound significantly reduced viral load in infected cell cultures .
- Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective effects. It appears to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases .
- Antidepressant Properties : Some studies suggest that it may possess antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Viral Replication : The compound interferes with viral RNA synthesis and assembly, thereby reducing the overall viral load.
- Modulation of Neurotransmitter Systems : It influences the levels of key neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive function.
Case Studies
- Influenza Virus Inhibition : A patent described a formulation containing this compound that demonstrated significant antiviral activity against influenza virus in vitro. The study reported a reduction in cytopathic effects and viral titers when treated with this compound .
- Neuroprotective Effects in Animal Models : In a series of experiments involving rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibits influenza virus growth | |
| Neuroprotective | Modulates neurotransmitter levels | |
| Antidepressant | Exhibits antidepressant-like effects |
| Property | Value |
|---|---|
| Molecular Weight | 270.77 g/mol |
| Melting Point | 87 °C |
| Solubility | Soluble in toluene |
Q & A
Q. What are the standard synthetic routes for 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol?
The synthesis typically involves halogenation of the dibenzothiepin core followed by hydroxylation at the 11-position. A multi-step approach is employed:
Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions to introduce chlorine at the 10-position.
Hydroxylation : Oxidation of the thiepin ring or nucleophilic substitution with hydroxyl groups, often using Grignard reagents or catalytic hydrogenation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥99% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine at C10, hydroxyl at C11) and ring conformation. Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, while hydroxyl protons resonate at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 279.04 for C₁₄H₁₁ClOS) .
- X-ray Crystallography : For absolute configuration determination (monoclinic P2₁/n space group, unit cell parameters a = 7.72 Å, b = 15.37 Å, c = 27.93 Å) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : 0.04 g/L in water (25°C, calculated via ACD/Labs), requiring DMSO or ethanol for dissolution in biological assays .
- Density : 1.400±0.06 g/cm³ (experimental vs. computational values may differ by ±0.03 g/cm³) .
- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., Cl vs. F substitution) affect bioactivity?
- Comparative SAR Studies : Replace Cl with F or other halogens and assess binding affinity (e.g., serotonin transporter inhibition via radioligand assays). Fluorine’s electronegativity enhances metabolic stability but may reduce lipophilicity compared to chlorine .
- Computational Modeling : Density Functional Theory (DFT) to compare electrostatic potential maps and HOMO-LUMO gaps. Chlorine’s larger atomic radius increases steric hindrance in receptor pockets .
Q. How can crystallographic data resolve contradictions in reported solubility or stability?
- Crystal Packing Analysis : X-ray diffraction reveals intermolecular hydrogen bonds (O–H···S) and van der Waals interactions, explaining discrepancies between calculated and experimental solubility. For example, tighter packing in Cl-substituted analogs reduces solubility compared to F-substituted derivatives .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., 230–250°C) to validate stability claims under varying pH and humidity .
Q. What methodologies address conflicting bioactivity data in neurotransmitter studies?
- In Vitro Binding Assays : Use HEK-293 cells transfected with human serotonin (5-HT₃) or dopamine (D₂) receptors. IC₅₀ values should be normalized to reference antagonists (e.g., clozapine for D₂).
- In Vivo Behavioral Models : Forced swim test (FST) in rodents to assess antidepressant efficacy. Contradictions may arise from species-specific metabolism or dosing regimens .
Q. How can computational tools optimize experimental design for novel derivatives?
- Molecular Dynamics (MD) Simulations : Predict binding modes to CNS targets (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks before synthesis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values?
Q. Why do different studies report varying IC₅₀ values for receptor binding?
- Assay Conditions : Variations in buffer pH (7.4 vs. 7.0), ionic strength, or incubation time (30 vs. 60 min) alter ligand-receptor kinetics.
- Receptor Isoforms : Subtype selectivity (e.g., D₂ vs. D₃) and tissue source (human vs. rat) significantly impact results .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
